1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is a chemical compound with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol It is characterized by the presence of a dioxaborolane ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the borylation of naphthalene derivatives using boronic acids or boronate esters in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial for its applications in drug development and material science .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar reactivity but different substituents.
2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl: A fluorinated dioxaborolane with distinct chemical properties.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
402488-95-3 |
---|---|
Molecular Formula |
C12H11BO2 |
Molecular Weight |
198.03 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H11BO2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2 |
InChI Key |
SHQUCGSWCVZRSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.